REACTION_CXSMILES
|
B(Br)(Br)Br.C(N(CC)C(C1C2C(=CC=CC=2)C([C:27]2[C:32]([CH3:33])=[CH:31][CH:30]=[C:29]([O:34]C)[C:28]=2[CH3:36])=NC=1)CCC)C1C=CC=CC=1.Cl.[OH-].[Na+]>C(Cl)Cl.CO>[CH3:36][C:28]1[CH:27]=[C:32]([CH3:33])[CH:31]=[CH:30][C:29]=1[OH:34] |f:3.4|
|
Name
|
2h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating for 10 min at 80° C.
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture is extracted with DCM
|
Type
|
WASH
|
Details
|
the combined extracts are washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over Na2SO4, and removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
gave a yellow residue that
|
Type
|
CUSTOM
|
Details
|
is purified by PTLC
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
B(Br)(Br)Br.C(N(CC)C(C1C2C(=CC=CC=2)C([C:27]2[C:32]([CH3:33])=[CH:31][CH:30]=[C:29]([O:34]C)[C:28]=2[CH3:36])=NC=1)CCC)C1C=CC=CC=1.Cl.[OH-].[Na+]>C(Cl)Cl.CO>[CH3:36][C:28]1[CH:27]=[C:32]([CH3:33])[CH:31]=[CH:30][C:29]=1[OH:34] |f:3.4|
|
Name
|
2h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating for 10 min at 80° C.
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture is extracted with DCM
|
Type
|
WASH
|
Details
|
the combined extracts are washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over Na2SO4, and removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
gave a yellow residue that
|
Type
|
CUSTOM
|
Details
|
is purified by PTLC
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |